N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340644
InChI: InChI=1S/C34H23NO/c1-2-10-24(11-3-1)28-17-8-19-30-31-20-9-18-29(34(31)36-33(28)30)25-14-6-15-26(22-25)35-32-21-7-13-23-12-4-5-16-27(23)32/h1-22,35H
SMILES:
Molecular Formula: C34H23NO
Molecular Weight: 461.6 g/mol

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine

CAS No.:

Cat. No.: VC18340644

Molecular Formula: C34H23NO

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine -

Specification

Molecular Formula C34H23NO
Molecular Weight 461.6 g/mol
IUPAC Name N-[3-(6-phenyldibenzofuran-4-yl)phenyl]naphthalen-1-amine
Standard InChI InChI=1S/C34H23NO/c1-2-10-24(11-3-1)28-17-8-19-30-31-20-9-18-29(34(31)36-33(28)30)25-14-6-15-26(22-25)35-32-21-7-13-23-12-4-5-16-27(23)32/h1-22,35H
Standard InChI Key SNTBZZDEXWCJCT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)NC6=CC=CC7=CC=CC=C76

Introduction

Chemical Structure and Synthesis

Structural Features

The molecule comprises three key moieties:

  • A dibenzo[b,d]furan core (six-membered oxygen-containing heterocycle fused with two benzene rings).

  • A phenyl group substituted at the 6-position of the dibenzofuran.

  • A naphthalen-1-amine group linked via a phenyl bridge at the 3-position of the dibenzofuran .

This architecture promotes extended π-conjugation, enhancing charge transport capabilities and thermal stability .

Synthesis Pathways

The compound is typically synthesized via cross-coupling reactions. A plausible route involves:

  • Suzuki-Miyaura Coupling: Reacting (6-phenyldibenzo[b,d]furan-4-yl)boronic acid (CAS 1010068-85-5) with a brominated naphthylamine precursor.

  • Buchwald-Hartwig Amination: Coupling dibenzofuran-containing aryl halides with naphthylamine derivatives .

A representative synthesis is outlined below:

StepReaction ConditionsYieldReference
1Suzuki coupling with Pd(PPh₃)₄, K₂CO₃68%
2Purification via column chromatography95%

Physical and Chemical Properties

Spectroscopic Characteristics

  • UV-Vis Absorption: λmax\lambda_{\text{max}} ≈ 350–400 nm (π→π* transitions) .

  • Fluorescence Emission: Broad spectrum in the blue-green region (450–550 nm) .

Applications in Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The compound’s rigid structure and tunable emissive properties make it suitable for:

  • Host Materials: Enhances efficiency in phosphorescent OLEDs by preventing exciton quenching .

  • Thermally Activated Delayed Fluorescence (TADF): Small singlet-triplet energy gap (ΔEST<0.3\Delta E_{\text{ST}} < 0.3 eV) enables efficient triplet harvesting .

Performance Metrics

In prototype devices, the compound achieves:

  • External Quantum Efficiency (EQE): Up to 15% .

  • Luminance: 10,000 cd/m² at 10 V .

Future Perspectives

Research Directions

  • Enhanced TADF Performance: Modular substitution to optimize ΔEST\Delta E_{\text{ST}} .

  • Biological Screening: Evaluate pharmacokinetics and therapeutic potential .

Sustainability Challenges

  • Green Synthesis: Replace palladium catalysts with iron or nickel alternatives .

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